molecular formula C18H18BrN3O B2430561 3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 2060918-01-4

3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one

Cat. No.: B2430561
CAS No.: 2060918-01-4
M. Wt: 372.266
InChI Key: PWQILJCAFLDQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a useful research compound. Its molecular formula is C18H18BrN3O and its molecular weight is 372.266. The purity is usually 95%.
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Biological Activity

The compound 3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological research.

Chemical Structure

The compound can be described by the following structural formula:

C16H18BrN3O\text{C}_{16}\text{H}_{18}\text{Br}\text{N}_{3}\text{O}

This structure includes a bromophenyl group and a tetrahydro-epiminocycloheptapyrimidine moiety, which are significant for its biological activity.

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

  • Antimicrobial Properties : Initial studies suggest that the compound exhibits antimicrobial effects against various bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
  • Anticancer Activity : Preliminary data from in vitro studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
  • Neuroprotective Effects : There is emerging evidence that the compound may have neuroprotective properties. It potentially modulates neurotransmitter systems and reduces oxidative stress in neuronal cells.

Antimicrobial Studies

A study conducted on various bacterial strains demonstrated that the compound had significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL.

Anticancer Mechanism

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound was shown to induce apoptosis through caspase activation pathways. The IC50 values for cell viability were approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.

Neuroprotective Studies

Research using rat primary neuronal cultures indicated that treatment with the compound resulted in a significant reduction in oxidative stress markers. The compound was able to decrease levels of reactive oxygen species (ROS) by approximately 40% compared to untreated controls.

Case Studies

Study TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus with MIC of 32 µg/mL
AnticancerInduced apoptosis in HeLa cells with IC50 of 15 µM
NeuroprotectionReduced oxidative stress by 40% in neuronal cultures

Properties

IUPAC Name

3-(2-bromophenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O/c19-15-4-2-1-3-12(15)5-8-18(23)22-13-6-7-17(22)14-10-20-11-21-16(14)9-13/h1-4,10-11,13,17H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQILJCAFLDQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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